2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034415-16-0
VCID: VC4442445
InChI: InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20)
SMILES: CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C
Molecular Formula: C13H18N6O3S
Molecular Weight: 338.39

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 2034415-16-0

Cat. No.: VC4442445

Molecular Formula: C13H18N6O3S

Molecular Weight: 338.39

* For research use only. Not for human or veterinary use.

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide - 2034415-16-0

Specification

CAS No. 2034415-16-0
Molecular Formula C13H18N6O3S
Molecular Weight 338.39
IUPAC Name 2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20)
Standard InChI Key HTQYDTZRQWGPMP-UHFFFAOYSA-N
SMILES CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C

Introduction

The compound 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule featuring a sulfonamide group, which is commonly found in pharmaceuticals due to its utility in medicinal chemistry. This compound is structurally related to other biologically active molecules, such as those containing imidazole or pyrazole rings, which are often involved in drug development for various therapeutic targets.

Synthesis and Characterization

The synthesis of complex sulfonamide derivatives typically involves multi-step chemical reactions. These processes require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yields and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.

Potential Applications

Sulfonamide derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Compounds with similar structures often act as enzyme inhibitors or modulators, affecting cellular signaling pathways. While specific data on the mechanism of action for 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may not be available, its structural features suggest potential applications in these areas.

Research Findings and Future Directions

Given the limited specific information on this compound, future research should focus on its synthesis, characterization, and biological evaluation. In silico studies, such as molecular docking, could provide insights into potential therapeutic targets. Additionally, in vitro and in vivo studies would be necessary to assess its efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator